molecular formula C25H19NO2S2 B299474 2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide

2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide

Cat. No. B299474
M. Wt: 429.6 g/mol
InChI Key: XPYOXSZGZLUUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide is not fully understood. However, it is believed to exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. The compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit anti-tumor and anti-inflammatory activities, making it a promising candidate for the development of new therapies. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research on 2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is to explore its mechanism of action in more detail, which could lead to the development of new drugs that target specific enzymes and signaling pathways. Additionally, further research could be done to improve the solubility of the compound, which would make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of 2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been reported in several research studies. One of the most common methods involves the reaction of 4-(2-thienylcarbonyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with benzyl mercaptan and 4-aminobenzamide in the presence of a base to yield 2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide.

Scientific Research Applications

2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell proliferation and inducing apoptosis. It has also been found to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C25H19NO2S2

Molecular Weight

429.6 g/mol

IUPAC Name

2-benzylsulfanyl-N-[4-(thiophene-2-carbonyl)phenyl]benzamide

InChI

InChI=1S/C25H19NO2S2/c27-24(23-11-6-16-29-23)19-12-14-20(15-13-19)26-25(28)21-9-4-5-10-22(21)30-17-18-7-2-1-3-8-18/h1-16H,17H2,(H,26,28)

InChI Key

XPYOXSZGZLUUTK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CS4

Origin of Product

United States

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